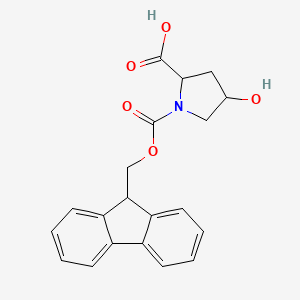

Fmoc-L-Hyp-OH

Description

BenchChem offers high-quality Fmoc-L-Hyp-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Hyp-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H19NO5 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24) |

InChI Key |

GOUUPUICWUFXPM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origin of Product |

United States |

Foundational & Exploratory

The Stereoelectronic Code of Collagen: The Role of Fmoc-L-Hyp-OH in Triple Helix Stability and Biomimetic Synthesis

Executive Summary

The structural integrity of mammalian collagen relies heavily on a precise molecular sequence, predominantly the repeating (Xaa-Yaa-Gly)ₙ triplet. While (2S)-proline (Pro) frequently occupies the Xaa position, the presence of (2S,4R)-4-hydroxyproline (Hyp) in the Yaa position is the fundamental driver of thermal stability. For decades, the stabilizing power of Hyp was misunderstood as a byproduct of water-mediated hydrogen bonding. Today, advanced biophysical studies and synthetic peptide chemistry have proven that stability is governed by a profound stereoelectronic effect .

This whitepaper provides an in-depth technical analysis of how the stereoelectronic properties of Hyp preorganize the collagen triple helix. Furthermore, it outlines the critical role of Fmoc-L-Hyp-OH in Solid-Phase Peptide Synthesis (SPPS), providing researchers and drug development professionals with field-proven methodologies for engineering hyperstable Collagen Mimetic Peptides (CMPs).

The Molecular Architecture of the Collagen Triple Helix

Collagen is the most abundant protein in mammals. Its unique architecture consists of three left-handed polyproline type II (PPII) strands that supercoil into a right-handed triple helix[1].

The tight packing of this helix imposes strict steric and conformational constraints:

-

Glycine at every third residue: Glycine is the only amino acid small enough to fit within the crowded interior axis of the superhelix[2].

-

Trans Peptide Bonds: The triple helix strictly requires all prolyl peptide bonds to adopt a trans conformation (ω ≈ 180°)[3].

Without post-translational hydroxylation of Pro to Hyp by prolyl-4-hydroxylase, native collagen denatures at physiological temperatures, leading to severe structural pathologies such as scurvy[2].

The Stereoelectronic Paradigm: How Hydroxyproline Drives Stability

Historically, the scientific consensus held that Hyp stabilized the collagen helix by forming an extensive network of water molecules that bridged the hydroxyl groups to main-chain carbonyls[4]. However, the synthesis of CMPs has definitively shifted this paradigm toward stereoelectronics.

The Inductive Effect and Ring Pucker

The highly electronegative oxygen atom at the Cγ position of Hyp exerts a strong inductive pull on the pyrrolidine ring's electron density. This creates a gauche effect, which strongly biases the five-membered ring to adopt a Cγ-exo pucker [4].

Preorganization of the Main Chain

This Cγ-exo pucker is not merely a local phenomenon; it dictates the global conformation of the peptide backbone. The exo pucker restricts the main-chain dihedral angles (φ, ψ) to precisely match the angles required for the PPII helix. Furthermore, this stereoelectronic bias significantly increases the trans/cis ratio (

Debunking the Water Network Hypothesis

The ultimate proof of the stereoelectronic theory was demonstrated using synthetic proline derivatives:

-

4-Fluoroproline (Flp): When Hyp is replaced by (2S,4R)-4-fluoroproline (Flp)—which possesses a highly electronegative fluorine atom that cannot act as a hydrogen bond donor—the resulting (Pro-Flp-Gly)ₙ helix is hyperstable. This proves that inductive electron withdrawal, rather than hydration, is the primary thermodynamic driver[1][3].

-

O-Methylation (Mop): O-methylation of Hyp yields (2S,4R)-4-methoxyproline (Mop). Incorporating Mop retains the helix's stability despite sterically blocking the formation of a water network, as the electron-withdrawing capability of the -OCH₃ group mirrors that of -OH[4].

Logical flow of the stereoelectronic effect driving collagen triple helix stability.

Fmoc-L-Hyp-OH in Solid-Phase Peptide Synthesis (SPPS)

To engineer biomaterials that exploit this stereoelectronic code, researchers synthesize CMPs using Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS). The fundamental building block for incorporating Hyp is Fmoc-L-Hyp-OH (N-α-Fmoc-(2S,4R)-4-hydroxy-L-proline).

Protection Strategies: To Block or Not to Block?

In conventional Fmoc-SPPS, the secondary hydroxyl group of Hyp is often protected as a tert-butyl ether—Fmoc-Hyp(tBu)-OH —to strictly prevent unwanted O-acylation (branching) during coupling cycles[5].

However, modern "minimal protection" strategies have demonstrated that unprotected Fmoc-L-Hyp-OH can be utilized successfully. The secondary hydroxyl group on the pyrrolidine ring is sterically hindered and exhibits resistance to O-acylation under optimized conditions[6]. Bypassing the t-butyl protecting group eliminates the generation of highly reactive t-butyl carbocations during final cleavage, preventing unwanted electrophilic reattachment to the peptide and avoiding the need for harsh, environmentally toxic scavengers[5].

Self-Validating Experimental Protocol: Synthesis of (Pro-Hyp-Gly)₁₀

The following step-by-step methodology outlines a highly optimized Fmoc-SPPS workflow for synthesizing a standard CMP using unprotected Fmoc-L-Hyp-OH.

-

Resin Preparation: Weigh out 0.1 mmol of Rink Amide resin (or 2-chlorotrityl chloride resin for acid-sensitive applications). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes to expand the polymer matrix[5].

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min) to remove residual base[5].

-

Amino Acid Activation & Coupling:

-

Causality Note: To prevent O-acylation of the unprotected hydroxyl group on Fmoc-L-Hyp-OH, avoid excess highly reactive activating agents. Use exactly a 1:1 ratio of activating agent to amino acid.

-

Dissolve 0.4 mmol (4 eq) of Fmoc-L-Hyp-OH and 0.38 mmol of HATU in DMF[6].

-

Add 0.8 mmol of N,N-diisopropylethylamine (DIPEA) to initiate activation.

-

Add the mixture to the resin and agitate for 45–60 minutes.

-

Wash the resin with DMF (5 × 1 min).

-

-

Iterative Elongation: Repeat steps 2 and 3 sequentially with Fmoc-Pro-OH and Fmoc-Gly-OH to build the (Pro-Hyp-Gly)₁₀ sequence.

-

Cleavage and Isolation: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water) for 2 hours. Because unprotected Fmoc-L-Hyp-OH was used, the absence of t-butyl groups results in a cleaner crude cleavage[5]. Filter the solution into cold diethyl ether to precipitate the peptide, centrifuge, and lyophilize.

Iterative Fmoc-SPPS workflow for synthesizing collagen mimetic peptides.

Quantitative Thermodynamic Analysis

The profound impact of the stereoelectronic effect on macroscopic thermal stability (Melting Temperature,

| Sequence | Substituent at Yaa Cγ | Primary Stabilizing Force | ||

| (Pro-Pro-Gly)₁₀ | -H | 41 ± 1 | 0.0 | Baseline steric preorganization |

| (Pro-Hyp-Gly)₁₀ | -OH | 69 ± 1 | 0.64 | Stereoelectronic (Inductive) effect |

| (Pro-Flp-Gly)₁₀ | -F | 91 ± 1 | 1.20 | Strong Stereoelectronic effect |

(Data adapted from thermodynamic studies conducted in 50 mM acetic acid[3])

Applications in Drug Development and Biomaterials

The ability to synthetically manipulate the stereoelectronic code of collagen using Fmoc-L-Hyp-OH and its derivatives has revolutionized the development of advanced biomaterials:

-

Targeted Drug Delivery: CMPs synthesized with Hyp or Flp have a high propensity to self-assemble or intercalate into damaged natural collagen architectures. This "strand invasion" allows for the highly targeted delivery of therapeutics to sites of active tissue injury, arthritis, or myocardial infarction[7].

-

Next-Generation Tissue Engineering: Hyperstable CMP scaffolds provide robust, non-immunogenic matrices for cell culture and regenerative medicine. Unlike animal-derived collagen, which suffers from batch-to-batch variability and carries risks of pathogen transmission, synthetic CMPs offer absolute chemical definition and tunable degradation profiles[2][7].

References

-

Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues National Institutes of Health (NIH)[Link]

-

Stereoelectronic and Steric Effects in the Collagen Triple Helix: Toward a Code for Strand Association University of Wisconsin-Madison[Link]

-

Hydroxyproline – Knowledge and References Taylor & Francis[Link]

- LIPOPEPTIDE CONJUGATES AND THEIR SALTS, METHOD OF MANUFACTURE...

-

2005 Emil Thomas Kaiser Award Raines Lab[Link]

-

Minimal Protection Strategies for SPPS DriveHQ (CPC Scientific)[Link]

-

A hyperstable collagen mimic Raines Lab (Chemistry & Biology)[Link]

-

Synthesis and biological applications of collagen-model triple-helical peptides National Institutes of Health (NIH)[Link]

Sources

- 1. raineslab.com [raineslab.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. raineslab.com [raineslab.com]

- 4. Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drivehq.com [drivehq.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis and biological applications of collagen-model triple-helical peptides - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Solvation and Coupling Dynamics of Fmoc-trans-4-hydroxy-L-proline

Prepared by: Senior Application Scientist Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals

Executive Summary

In the design of collagen-mimetic peptides, targeted therapeutics, and structurally rigid biomaterials, Fmoc-trans-4-hydroxy-L-proline (Fmoc-Hyp-OH) serves as a non-negotiable building block. While many researchers default to its tBu-protected variant to avoid side reactions, utilizing the unprotected hydroxyl form (CAS 88050-17-3) is critical when downstream on-resin functionalization (e.g., O-acetylation or glycosylation) is required[1][2].

However, handling Fmoc-Hyp-OH introduces unique physicochemical challenges. A protocol is only as robust as its foundational chemistry; therefore, understanding the causality behind the solubility of this molecule is paramount. This whitepaper deconstructs the stereoelectronic factors dictating Fmoc-Hyp-OH solubility in organic solvents and provides field-proven, self-validating protocols for its seamless integration into Solid-Phase Peptide Synthesis (SPPS) workflows.

Stereoelectronic Causality of Solvation

The solubility profile of Fmoc-Hyp-OH is a tug-of-war between two opposing structural features:

-

The Fmoc Protecting Group: A highly lipophilic, planar fluorenyl system that drives solubility in moderately polar to non-polar organic solvents (like Dichloromethane, DCM).

-

The Free 4-Hydroxyl Group: A potent hydrogen bond donor and acceptor. In the solid state, or in non-polar environments, these hydroxyl groups form robust intermolecular hydrogen-bonding networks, significantly increasing the crystal lattice energy and promoting aggregation[2].

The Causality of Solvent Selection:

To achieve the high concentrations required for SPPS (typically

Mechanistic pathways of Fmoc-Hyp-OH solvation in polar versus non-polar organic solvents.

Quantitative Solubility Matrix

To facilitate rational experimental design, the empirical solubility data for Fmoc-Hyp-OH across standard laboratory solvents is synthesized below.

| Solvent | Solubility Profile | Mechanistic Rationale & Application Notes |

| DMF | High ( | Primary Choice for SPPS. Strong H-bond acceptor rapidly disrupts intermolecular networks, yielding clear solutions[3]. |

| NMP | High ( | Superior Alternative. Higher dipole moment than DMF; optimal for swelling highly cross-linked or aggregated peptide resins[3]. |

| DMSO | Very High | Stock Solutions. Maximum polarity; ideal for long-term storage of analytical standards, though too viscous/high-boiling for routine SPPS[1]. |

| DCM | Moderate | Co-Solvent. Soluble due to Fmoc lipophilicity, but prone to aggregation at high concentrations. Used in mixtures (DCM/DMF) for difficult couplings[1][4]. |

| Methanol | High | Workup Only. Protic nature disrupts H-bonds perfectly, but nucleophilicity makes it incompatible with active ester coupling chemistry[1]. |

| Ethyl Acetate | Moderate | Extraction. Useful exclusively for liquid-liquid extraction during solution-phase synthesis workups[1]. |

Self-Validating Experimental Protocols

In peptide chemistry, assuming a reaction has gone to completion without empirical verification is a systemic risk. The following protocols are engineered as self-validating systems —incorporating mandatory analytical gates to ensure quantitative conversion and prevent the propagation of deletion sequences[5][6].

Protocol A: Standard SPPS Dissolution & Coupling (DMF-Based)

Designed for standard linear peptide synthesis where resin swelling is optimal in DMF.

Step 1: Monomeric Dissolution

-

Action: Weigh 3.0 equivalents of Fmoc-Hyp-OH relative to the resin loading capacity. Dissolve in anhydrous DMF to achieve a final concentration of 0.5 M.

-

Causality: The 0.5 M concentration ensures a high kinetic collision rate while remaining well within the solubility limit of DMF, preventing precipitation during activation[3].

Step 2: Pre-Activation (HATU/DIPEA)

-

Action: Add 2.9 equivalents of HATU to the amino acid solution. Immediately prior to transferring to the resin, add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and vortex for 30 seconds.

-

Causality: Using 2.9 eq of HATU (a slight deficit relative to the amino acid) ensures no unreacted uronium salt is transferred to the resin, which could cap the growing peptide chain via guanidinylation[5][6].

Step 3: Coupling

-

Action: Transfer the activated ester to the deprotected resin. Agitate at room temperature for 60–90 minutes.

Step 4: The Validation Gate (Kaiser Test)

-

Action: Extract a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test.

-

Validation Logic:

-

Negative (Yellow/Colorless): Indicates >99% coupling efficiency. Proceed to the next deprotection step.

-

Positive (Blue): Indicates unreacted primary amines. Do not proceed. Re-couple using Protocol B.

-

Protocol B: Solvent-Switching for "Difficult" Sequences

Designed for aggregating sequences where DMF fails to adequately swell the resin.

Step 1: Resin Conditioning

-

Action: Swell the peptidyl-resin in a 1:1 mixture of DCM/DMF for 30 minutes prior to coupling[4].

-

Causality: DCM aggressively swells the polystyrene matrix, physically opening the polymer pores to expose sterically hindered amine sites.

Step 2: Gradient Coupling

-

Action: Dissolve Fmoc-Hyp-OH and your coupling reagent (e.g., DIC/HOBt to minimize base-catalyzed side reactions on the free hydroxyl) in minimal DMF[6]. Add this concentrated polar solution to the DCM-swelled resin.

-

Causality: This creates a dynamic solvent gradient. The DMF keeps the Fmoc-Hyp-OH monomeric and highly reactive, while the DCM maintains maximum resin expansion, driving the coupling to completion[4].

Self-validating SPPS coupling workflow for Fmoc-Hyp-OH utilizing a Kaiser test decision gate.

References

- Fmoc-L-hydroxyproline | 88050-17-3. ChemicalBook.

- Fmoc-L-trans-4-hydroxyproline. Chem-Impex.

- 4-(Acetyloxy)proline | 25323-55-1. Benchchem.

- Application Notes and Protocols for Fmoc-Phe(3-Cl)-OH Coupling in Peptide Synthesis. Benchchem.

- Fmoc-HoPro-OH | 86069-86-5. Benchchem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

Sources

Stereochemical Mastery of N-alpha-Fmoc-L-hydroxyproline Isomers in Peptide Synthesis

Part 1: Strategic Introduction

The incorporation of N-alpha-Fmoc-L-hydroxyproline (Fmoc-Hyp) into peptide sequences is a critical decision in the design of collagen mimetics, cell-penetrating peptides, and conformationally constrained therapeutics. Unlike standard amino acids, hydroxyproline (Hyp) introduces a unique layer of stereochemical complexity: the conformation of the pyrrolidine ring is dictated by the stereochemistry of the hydroxyl group at the 4-position.

For the researcher, the choice between isomers—specifically (2S, 4R)-trans-4-hydroxyproline and (2S, 4S)-cis-4-hydroxyproline —is not merely structural; it is functional. The "natural" trans isomer ((2S, 4R)) stabilizes the polyproline II (PPII) helix via a C

This guide serves as a definitive technical resource for the selection, synthesis, and characterization of these isomers, ensuring high-fidelity incorporation into peptide backbones.

Part 2: Stereochemical & Conformational Analysis

The Isomers: Trans vs. Cis

The biological standard is (2S, 4R)-4-hydroxyproline (often abbreviated as Hyp or O).[1][2] Its stereochemical counterpart, (2S, 4S)-4-hydroxyproline (cis-Hyp or hyp), is rarely found in collagen but is a powerful tool for modulating peptide backbone rigidity.

| Feature | Trans-4-Hydroxy-L-Proline | Cis-4-Hydroxy-L-Proline |

| Configuration | (2S, 4R) | (2S, 4S) |

| Ring Pucker | C | C |

| Peptide Bond ( | Strongly favors Trans ( | Increased Cis population ( |

| Collagen Stability | Stabilizes (High | Destabilizes (Low |

| Main Mechanism | Steric exclusion; Lack of |

The Mechanistic Link: Ring Pucker and Stability

The stability of the collagen triple helix relies on the C

-

The Gauche Effect: In the (4R) isomer, the electronegative hydroxyl group prefers a gauche orientation relative to the ring nitrogen. This forces the ring into the C

-exo conformation.[1][2] -

Interaction: The exo pucker positions the amide carbonyl oxygen (

Visualization of Conformational Logic

Figure 1: Mechanistic flow illustrating how the 4-position stereochemistry dictates ring puckering and subsequent peptide backbone stability.

Part 3: Synthesis & Experimental Protocols

Reagent Selection: Protected vs. Unprotected

A common pitfall in SPPS is the use of Fmoc-Hyp-OH (unprotected side chain) to save cost. This is experimentally risky.

-

Recommendation: Always use Fmoc-Hyp(tBu)-OH for standard stepwise SPPS.

-

Risk of Unprotected OH: The free hydroxyl group at C4 is a nucleophile. During the activation of the next amino acid, the free OH can attack the activated carboxylate, leading to O-acylation (branching) . This results in a depsipeptide impurity that is difficult to separate and may undergo further rearrangement.

Protocol: Coupling Fmoc-Hyp(tBu)-OH

This protocol ensures maximal coupling efficiency while minimizing C

Reagents:

-

Amino Acid: Fmoc-Hyp(tBu)-OH (3.0 eq relative to resin loading)

-

Activator: DIC (Diisopropylcarbodiimide, 3.0 eq)

-

Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate, 3.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Pre-Activation (Minimizing Epimerization):

-

Dissolve Fmoc-Hyp(tBu)-OH and Oxyma Pure in minimal DMF.

-

Cool the solution to 0°C (optional, but recommended for high-fidelity synthesis).

-

Add DIC.[3][4][5] Stir for 2 minutes. Note: Oxyma/DIC is superior to HBTU/DIPEA for preventing racemization because it avoids the use of strong tertiary bases during activation.

-

-

Coupling:

-

Add the pre-activated mixture to the resin-bound peptide.[5]

-

Agitate at room temperature for 45–60 minutes.

-

Monitoring: Perform a Chloranil test (since Pro/Hyp are secondary amines, Kaiser test is ineffective). A negative result (no blue/green color) indicates complete coupling.

-

-

Capping (Critical Step):

-

If the coupling is incomplete, do NOT extend reaction time indefinitely. Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

-

Handling the "Difficult" Coupling

Coupling onto a Hyp residue (i.e., adding the next amino acid to the N-terminus of Hyp) is sterically hindered due to the N-alkylated nature of the proline ring.

-

Solution: Use HATU/HOAt with DIPEA for the subsequent amino acid coupling.

-

Double Coupling: Perform two coupling cycles (2 x 45 min) to ensure quantitative conversion.

Part 4: Analytical Characterization & Quality Control

Verifying the stereochemical integrity of Hyp-containing peptides is mandatory, as D-isomers or cis-isomers may co-elute in standard gradients.

High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often fail to resolve cis and trans isomers of Hyp peptides effectively.

-

Method: Use a Chiral Stationary Phase (CSP) if isomeric purity is the primary endpoint.

-

Alternative: Derivatization with Marfey’s Reagent (FDAA) followed by C18 analysis allows for the separation of diastereomers (L-Hyp vs D-Hyp) with high resolution.

NMR Spectroscopy

NMR is the gold standard for confirming ring pucker.

-

Parameter: Coupling constants (

). -

Diagnostic:

-

C

-exo (Trans-Hyp): Distinctive coupling pattern due to the specific dihedral angles ( -

C

-endo (Cis-Hyp): Shift in H

-

QC Workflow Diagram

Figure 2: Analytical decision tree for verifying hydroxyproline peptide integrity.

References

-

Conformational Stability of Collagen Relies on a Stereoelectronic Effect.Journal of the American Chemical Society. (2001). Explains the

interaction and gauche effect in 4R-hydroxyproline. Link -

The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Biochemistry. (2010). Detailed analysis of why the cis isomer destabilizes collagen. Link

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Standard protocols for Fmoc-Hyp(tBu)-OH coupling and preventing O-acylation. Link

-

Differentiation of Hydroxyproline Isomers and Isobars in Peptides by Tandem Mass Spectrometry. Analytical Chemistry. (1990). Methods for distinguishing isomers via fragmentation. Link

-

Separation and evaluation of the cis and trans isomers of hydroxyprolines. Analytical Biochemistry. (1983). Chromatographic techniques for isomer separation. Link

Sources

Technical Whitepaper: Fmoc-L-Hyp-OH in Solid-Phase Peptide Synthesis

[2][3][4]

Physicochemical Profile

Fmoc-L-Hyp-OH (CAS: 88050-17-3) is the N-fluorenylmethoxycarbonyl protected form of L-4-trans-hydroxyproline.[1][2][3] Its rigidity, derived from the pyrrolidine ring, restricts conformational freedom, making it essential for stabilizing secondary structures like the polyproline II helix and collagen triple helices.

Table 1: Critical Physical Properties

| Property | Specification | Technical Note |

| Chemical Formula | C₂₀H₁₉NO₅ | |

| Molecular Weight | 353.37 g/mol | Essential for calculating resin loading and reagent equivalents.[1][2] |

| Appearance | White to off-white powder | Discoloration (yellowing) may indicate Fmoc cleavage or impurities.[1][2] |

| Melting Point | 189–193 °C | High MP indicates strong crystal lattice energy; impacts dissolution rate.[2] |

| Purity (HPLC) | ≥ 98.0% | Enantiomeric purity is critical; L-isomer is standard.[1][2] |

| Optical Rotation | [α]²⁰/D -58° to -60° | (c=1 in Methanol).[1][2] Verifies chiral integrity. |

| Solubility | Soluble in DMF, DMSO, NMP | Poor solubility in DCM compared to other Fmoc-AAs.[1][2] |

| Side Chain | Free Hydroxyl (-OH) | Critical: Susceptible to O-acylation if unprotected.[1][2] |

| Storage | +2°C to +8°C | Keep desiccated.[2][4] Hygroscopic nature promotes hydrolysis.[2] |

Solubility & Solvent Compatibility

The solubility of Fmoc-L-Hyp-OH is a determining factor in coupling efficiency.[1][2] Unlike standard hydrophobic amino acids (e.g., Fmoc-Leu-OH), the hydroxyl group imparts polarity, altering its interaction with common SPPS solvents.[2]

Solvent Selection Matrix

-

DMF (N,N-Dimethylformamide): The standard solvent.[1][2][5][6] Fmoc-L-Hyp-OH dissolves readily at 0.2 M to 0.5 M , which is the typical concentration range for automated synthesizers.[1][2]

-

NMP (N-Methyl-2-pyrrolidone): Superior for "difficult sequences" prone to aggregation.[1][2] It offers slightly faster dissolution kinetics than DMF but is more expensive.[2]

-

DCM (Dichloromethane): Not Recommended as a primary solvent.[2] Fmoc-L-Hyp-OH has limited solubility in pure DCM.[2] If DCM is required (e.g., for resin swelling), use a DMF/DCM binary mixture (50:50).[1]

Protocol: Standard Dissolution for Automation

-

Calculate: Target a concentration of 0.2 M . (e.g., 353 mg in 5 mL solvent).

-

Solvent Addition: Add DMF (HPLC grade, amine-free).

-

Agitation: Vortex for 30–60 seconds. The powder should dissolve into a clear, colorless solution.[2]

-

Visual Check: Inspect for turbidity. If particles persist, sonicate for 1 minute at ambient temperature.[2] Do not heat above 40°C to prevent Fmoc degradation.[2]

The Hydroxyl Challenge: Mechanistic Insight

The defining feature of Fmoc-L-Hyp-OH (CAS 88050-17-3) is the unprotected gamma-hydroxyl group .[1][2] In standard SPPS, this group presents a risk of O-acylation .[1][2]

The Risk: Branching

During the coupling of the subsequent amino acid, the activated carboxylate of the incoming amino acid can react with the free hydroxyl group of the anchored Hyp residue, forming an ester bond instead of (or in addition to) the desired amide bond.[2] This leads to branched peptides and termination sequences.[2]

-

When to use Fmoc-L-Hyp-OH (Free OH):

-

When to use Fmoc-Hyp(tBu)-OH (Protected):

Visualization: Selection Logic & Risk Pathway

The following diagram illustrates the decision process and the chemical pathway of the side reaction.

Figure 1: Decision matrix for selecting between protected and unprotected Hydroxyproline derivatives in SPPS.[1][2]

Experimental Protocols

Protocol A: Coupling Fmoc-L-Hyp-OH (Free OH)

If using the unprotected version, adherence to this protocol minimizes side reactions.[1][2]

-

Activation: Use DIC/Oxyma or HBTU/DIPEA .[2]

-

Stoichiometry: Use 3–5 equivalents relative to resin loading.

-

Coupling Time: Limit to 30–45 minutes . Extended coupling promotes ester formation on the side chain.[2]

-

Capping: Perform an acetylation step (Acetic Anhydride/DIPEA) after coupling to block any unreacted amines, though this does not fix O-acylation.[1][2]

Protocol B: Purity Verification (HPLC)

Before use, verify the integrity of the bulk powder, especially if stored for >6 months.

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).

-

Mobile Phase A: Water + 0.1% TFA.[2]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 265 nm (Fmoc absorption) or 214 nm (peptide bond).[1][2]

-

Acceptance: Single major peak >98%.[2][7] Impurities eluting earlier often indicate free Hyp (Fmoc loss).[2]

Storage and Stability

Fmoc-L-Hyp-OH is hygroscopic .[1][2] Water absorption catalyzes the slow hydrolysis of the Fmoc group and can cause aggregation during weighing.[2]

-

Temperature: Store at +2°C to +8°C . For long-term (>1 year), -20°C is preferable.[2]

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[2]

-

Handling: Allow the bottle to equilibrate to room temperature before opening. This prevents condensation from forming on the cold powder, which degrades the reagent.[2]

References

Sources

- 1. Fmoc-L-hydroxyproline | 88050-17-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. 88050-17-3|Fmoc-Hyp-OH|BLD Pharm [bldpharm.com]

- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fmoc-L-Pro-OH | Matrix Innovation [matrix-innovation.com]

The Stereoelectronic Imperative: Significance of Hydroxyproline in Collagen Mimetic Peptides

Executive Summary

Collagen is the most abundant structural protein in mammals, defined by its unique right-handed triple-helical architecture composed of three left-handed polyproline II-like chains. The canonical repeating sequence of collagen, (Gly-Xaa-Yaa)n, is heavily populated by proline (Pro) at the Xaa position and (2S,4R)-4-hydroxyproline (Hyp) at the Yaa position[1]. For researchers and drug development professionals, synthetic collagen mimetic peptides (CMPs) serve as critical tools for biomaterial engineering and targeted therapeutics.

This technical guide explores the fundamental stereoelectronic mechanisms by which Hyp stabilizes the CMP triple helix, provides field-proven protocols for thermodynamic characterization, and details the translational potential of CMPs in targeting damaged extracellular matrices.

Mechanistic Foundations: The Stereoelectronic Effect

Historically, the stabilization of the collagen triple helix by hydroxyproline was attributed primarily to an extended water-bridged hydrogen bonding network[2]. However, modern structural biology has revealed that the primary driver of stability is stereoelectronic preorganization [3].

The highly electronegative hydroxyl group at the 4-position of the pyrrolidine ring induces a strong gauche effect[1]. This stereoelectronic phenomenon dictates the conformational equilibrium of the proline ring, strongly favoring the Cγ-exo ring pucker [3]. The exo pucker, in turn, structurally enforces and stabilizes the trans isomer of the preceding peptide bond (the ω dihedral angle)[3]. Because the trans geometry is an absolute prerequisite for the formation of the polyproline II-like helix, the strategic placement of Hyp preorganizes the peptide backbone, drastically reducing the entropic penalty associated with triple helix folding[1].

Figure 1: Logical pathway of stereoelectronic stabilization in the collagen triple helix.

Quantitative Impact on Triple Helix Stability

The substitution of Pro with Hyp at the Yaa position yields a profound impact on the melting temperature (Tm) of CMPs. The thermal stability of CMPs is highly dependent on both the amino acid composition and the number of trimeric repeats[2].

As demonstrated in the table below, replacing a standard (Pro-Pro-Gly) sequence with the canonical (Pro-Hyp-Gly) sequence in a 30-mer peptide increases the thermal stability by over 40 °C, enabling the peptide to remain folded under physiological conditions.

Table 1: Comparative Thermal Stability of Collagen Mimetic Peptides

| Peptide Sequence | Number of Repeats (n) | Melting Temperature (Tm) | Structural Propensity at 37 °C |

| (Pro-Pro-Gly)₁₀ | 10 | ~27 °C[4] | Unfolded / Single-Stranded |

| (Pro-Hyp-Gly)₇ | 7 | ~37 °C[2] | Marginally Stable / Dynamic |

| (Pro-Hyp-Gly)₁₀ | 10 | ~68–69 °C[2] | Hyperstable Triple Helix |

Self-Validating Protocol: CMP Thermal Denaturation Analysis

To utilize CMPs in drug development, their thermodynamic stability must be rigorously validated. Circular Dichroism (CD) spectroscopy is the gold standard for this analysis, as the collagen triple helix exhibits a characteristic positive ellipticity maximum at ~225 nm[5].

As an Application Scientist, I emphasize that kinetic trapping is the most common point of failure in CMP characterization. Collagen folding is notoriously slow; therefore, the following self-validating protocol is designed to ensure true thermodynamic equilibrium.

Step-by-Step Methodology

-

Sample Preparation & Thermal Annealing:

-

Action: Dissolve the synthesized CMP in 10 mM phosphate buffer (pH 7.4) to a final strand concentration of 50 µM. Heat the sample to 80 °C for 15 minutes, then cool to 4 °C at a controlled rate of 1 °C/min.

-

Causality: Heating to 80 °C eradicates pre-existing kinetic aggregates or misfolded oligomers. The slow cooling ramp allows for proper nucleation, while the 50 µM concentration ensures sufficient intermolecular collisions for trimerization.

-

-

Equilibrium Incubation:

-

Action: Incubate the sample at 4 °C for a minimum of 24 hours prior to analysis.

-

Causality: The propagation of the triple helix is a slow, zipper-like mechanism. A 24-hour incubation guarantees the system has reached its thermodynamic minimum, preventing artificially low initial CD signals.

-

-

Spectral Verification (Wavelength Scan):

-

Action: Perform a wavelength scan from 190 nm to 250 nm at 4 °C.

-

Causality: This step self-validates the synthesis and folding. A successful triple helix must show a positive peak at ~225 nm and a deep minimum at ~198 nm. If the 225 nm peak is absent, the peptide has not folded, and the subsequent melt will yield invalid data.

-

-

Thermal Unfolding (Melting Curve):

-

Action: Monitor the ellipticity at 225 nm while heating the sample from 4 °C to 85 °C at a strict rate of 10–12 °C/hour[5].

-

Causality: Using a rapid heating rate (e.g., 1 °C/min) will cause a kinetic lag, as the peptide cannot unfold fast enough to keep up with the temperature change, resulting in an artificially inflated Tm. A slow rate of 12 °C/hour ensures the melt curve represents a true thermodynamic transition.

-

-

Data Analysis:

-

Action: Calculate the first derivative of the melting curve (

). The minimum of this derivative curve corresponds to the inflection point, which is recorded as the Tm.

-

Figure 2: Experimental workflow for thermodynamic characterization of CMPs via CD spectroscopy.

Translational Applications: Targeting Damaged Collagen

The unique folding dynamics of Hyp-containing CMPs have opened novel avenues in targeted drug delivery and diagnostic imaging. Native collagen in healthy tissue exists as a tightly packed, intact triple helix. However, in pathological conditions—such as mechanical injury, fibrotic diseases, or tumors characterized by high matrix metalloproteinase (MMP) activity—the collagen triple helix is cleaved and unwinds into denatured strands (dn-collagen)[6],[7].

Monomeric CMPs, often referred to as Collagen Hybridizing Peptides (CHPs), possess a high propensity to fold into a triple helix. When introduced in a single-stranded state to a site of tissue damage, these CMPs recognize and hybridize with the denatured host collagen strands, re-forming a stable heterotrimeric triple helix[6],[7].

Clinical Utility:

-

Diagnostic Imaging: By conjugating a fluorophore or radiotracer to the CMP, researchers can directly image areas of high MMP activity, detect mechanical damage in connective tissues, and monitor abnormal bone growth in conditions like Marfan syndrome[7].

-

Targeted Drug Delivery: CMPs can be conjugated to therapeutic payloads. For example, linking a CMP to Substance P (a neuropeptide) allows the therapeutic to physically anchor to the damaged collagen in a wound bed, preventing rapid clearance and significantly enhancing local tissue regeneration[6].

Figure 3: Mechanism of targeted drug delivery via CMP hybridization with denatured collagen.

References

-

[3] Title: Unusual Amino Acids: Hydroxyproline | LifeTein Peptide Blog. Source: lifetein.com. URL: [Link]

-

[1] Title: Optimization of interstrand interactions enables burn detection with a collagen-mimetic peptide. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

-

[2] Title: Collagen Mimetic Peptides: Progress Towards Functional Applications. Source: PMC - NIH. URL: [Link]

-

[4] Title: Collagen Mimetic Peptides. Source: PMC - NIH. URL: [Link]

-

[5] Title: US20180079785A1 - Aza-amino acid collagen compounds. Source: Google Patents. URL:

-

[6] Title: Targeting Collagen for Diagnostic Imaging and Therapeutic Delivery. Source: PMC - NIH. URL: [Link]

-

[7] Title: Targeting collagen strands by photo-triggered triple-helix hybridization. Source: PNAS. URL: [Link]

Sources

- 1. Optimization of interstrand interactions enables burn detection with a collagen-mimetic peptide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB01839E [pubs.rsc.org]

- 2. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Collagen Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20180079785A1 - Aza-amino acid collagen compounds - Google Patents [patents.google.com]

- 6. Targeting Collagen for Diagnostic Imaging and Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

CAS number and chemical identifiers for Fmoc-L-Hyp-OH

[2][3][4][5]

The precise identification of the starting material is the first step in reproducible synthesis. The data below corresponds specifically to the free hydroxyl variant of the amino acid.

Table 1: Chemical Identifiers and Physical Properties[6][7]

| Feature | Specification |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-trans-4-hydroxy-L-proline |

| Common Abbreviations | Fmoc-L-Hyp-OH; Fmoc-Hyp-OH |

| CAS Number | 88050-17-3 |

| Molecular Formula | C₂₀H₁₉NO₅ |

| Molecular Weight | 353.37 g/mol |

| Stereochemistry | (2S, 4R) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; Insoluble in Water |

| Purity (HPLC) | ≥ 98.0% (Sum of enantiomers) |

| Optical Rotation | [α]²⁰/D -60 ± 2° (c = 1 in Methanol) |

Digital Identifiers

-

SMILES: O[C@@H]1CC(=O)OCC2c3ccccc3-c4ccccc24)C(O)=O

-

InChI Key: GOUUPUICWUFXPM-XIKOKIGWSA-N[2]

Part 2: Stereochemical Significance & Stability

The "Trans" Conformation

In the context of Fmoc-L-Hyp-OH, the term "trans" refers to the relationship between the hydroxyl group at position 4 and the carboxyl group at position 2.

-

Configuration: The α-carbon is (S) (L-configuration), and the γ-carbon (C4) is (R) .

-

Structural Impact: The electronegative hydroxyl group exerts an inductive effect (gauche effect) that favors the Cγ-exo pucker of the pyrrolidine ring. This puckering is thermodynamically essential for the stabilization of the collagen triple helix. Using the incorrect isomer (cis-4-hydroxy-L-proline) significantly destabilizes the helical structure.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Expertise & Causality: The primary challenge when using CAS 88050-17-3 (Free OH) versus the tBu-protected analog (CAS 122996-47-8) is the risk of O-acylation .

-

The Risk: During the activation of the subsequent amino acid in the chain, the free hydroxyl group on the Hyp residue can act as a nucleophile, attacking the activated carboxylate of the incoming amino acid. This leads to branched peptides (depsipetides) rather than linear sequences.

-

The Solution: If the Hyp residue is internal, use Fmoc-Hyp(tBu)-OH . If the Hyp residue is at the N-terminus, or if the free OH is required for specific ligation strategies (e.g., native chemical ligation mimics), use Fmoc-Hyp-OH (88050-17-3).

Protocol: Coupling Fmoc-L-Hyp-OH

This protocol assumes standard Fmoc SPPS on a polystyrene-based resin (e.g., Wang or Rink Amide).

1. Reagent Preparation

-

Fmoc-L-Hyp-OH: 0.2 M in DMF.

-

Activator: 0.5 M HBTU or HATU in DMF.

-

Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.

2. Coupling Cycle (Self-Validating)

-

Step A: Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Validation: UV monitoring of the fulvene-piperidine adduct at 301 nm confirms Fmoc removal.

-

Step B: Wash: DMF (5 x 1 min).

-

Step C: Activation & Coupling:

-

Mix Fmoc-L-Hyp-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq).

-

Pre-activation: Allow to react for 2 minutes before adding to resin.

-

Reaction Time: 45–60 minutes. Proline derivatives are secondary amines and can be sterically hindered; however, Hyp is generally reactive.

-

-

Step D: Monitoring: Kaiser test is not effective for Proline (secondary amine). Use the Chloranil Test or Isatin Test . A negative result (no blue/dark color) indicates complete coupling.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct Hyp derivative and the synthesis workflow.

Caption: Decision matrix for selecting the appropriate Hydroxyproline derivative to prevent side reactions during Solid Phase Peptide Synthesis.

Part 4: Quality Control & Storage

Analytical Verification

To ensure the identity of CAS 88050-17-3 upon receipt:

-

HPLC: Run a gradient of 5-95% Acetonitrile/Water (with 0.1% TFA). Fmoc-L-Hyp-OH typically elutes earlier than its tBu-protected counterpart due to the polarity of the free hydroxyl group.

-

Mass Spectrometry (ESI):

-

Expected [M+H]⁺: 354.4 Da.

-

Expected [M+Na]⁺: 376.4 Da.

-

Storage Protocols

-

Temperature: Store at +2°C to +8°C.

-

Environment: Keep under inert gas (Argon/Nitrogen) if possible. The Fmoc group is base-sensitive; ensure the container is tightly sealed to prevent exposure to atmospheric amines or moisture which can induce slow hydrolysis.

References

-

Sigma-Aldrich. Fmoc-Hyp-OH Product Specification (CAS 88050-17-3). Retrieved from

-

PubChem. Fmoc-trans-4-hydroxy-L-proline (Compound Summary). National Library of Medicine.[3] Retrieved from

- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for Fmoc protocols and side-reaction avoidance).

-

Chem-Impex International. Fmoc-L-trans-4-hydroxyproline Data Sheet. Retrieved from

Fmoc-L-Hyp-OH: Hydrophobicity, Stereoelectronics, and Folding Kinetics

This guide details the physicochemical behavior of Fmoc-L-Hyp-OH, its mechanistic role in peptide folding, and the specific synthetic challenges it presents.

Technical Guide for Peptide Scientists & Chemical Biologists

Executive Summary

Fmoc-L-Hyp-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-trans-4-hydroxy-L-proline) represents a unique amphipathic building block in Solid Phase Peptide Synthesis (SPPS). Unlike its analog Fmoc-L-Pro-OH, the presence of the 4-hydroxyl group introduces a critical hydrophilic handle that alters solubility profiles, aggregation kinetics, and final peptide topology.

This guide addresses the dichotomy of Fmoc-L-Hyp-OH:

-

As a Reagent: It balances the lipophilicity of the Fmoc group with the polarity of the hydroxyl, creating specific solubility challenges in SPPS solvents (DMF/NMP).

-

As a Structural Element: It acts as a "stereoelectronic lock," forcing the pyrrolidine ring into a C

-exo pucker, thereby stabilizing the Polyproline II (PPII) helix and collagen triple helices via the gauche effect.

Part 1: Physicochemical Profile & Hydrophobicity

The Hydrophobic/Hydrophilic Paradox

While the Fmoc group is highly lipophilic (driving retention on C18 columns), the 4-hydroxy group on the pyrrolidine ring significantly lowers the LogP compared to Fmoc-Pro-OH. This amphipathicity impacts resin swelling and coupling efficiency.

| Property | Fmoc-L-Pro-OH | Fmoc-L-Hyp-OH (Unprotected) | Fmoc-L-Hyp(tBu)-OH |

| Molecular Weight | 337.37 g/mol | 353.37 g/mol | 409.48 g/mol |

| Est. LogP (Octanol/Water) | ~3.6 | ~2.1 - 2.5 | ~4.2 |

| Solubility (DMF) | High | Moderate (H-bond donor) | High |

| Aggregation Risk (SPPS) | Hydrophobic clustering | H-bond cross-linking | Steric hindrance |

Expert Insight: The "unprotected" Fmoc-L-Hyp-OH is prone to intermolecular hydrogen bonding in non-polar solvents (DCM), leading to gelation. In polar aprotic solvents (DMF), it is soluble but can participate in O-acylation side reactions if not handled correctly.

Structural Impact: The C -Exo Pucker

The defining feature of L-Hyp in peptide folding is its ability to pre-organize the backbone. The electronegative oxygen at C4 exerts an inductive effect, preferring a gauche orientation relative to the ring nitrogen.

-

L-Proline: Fluctuates between C

-endo and C -

L-Hydroxyproline (4R): Strongly favors C

-exo . -

Consequence: The C

-exo pucker fixes the backbone dihedral angle

Figure 1: Stereoelectronic cascade illustrating how the electronegative hydroxyl group enforces the C

Part 2: SPPS Methodologies & Aggregation Control

When synthesizing peptides containing Fmoc-L-Hyp-OH, you face two distinct pathways: using the Protected (tBu) derivative or the Unprotected (Free OH) derivative.

Pathway A: Standard Synthesis (Fmoc-Hyp(tBu)-OH)

Use Case: Routine synthesis of collagen peptides or sequences where Hyp is purely structural.

-

Mechanism: The tert-butyl group masks the hydroxyl, preventing side reactions and increasing lipophilicity (improving solubility in DCM/DMF mixtures).

-

Protocol Note: Standard HBTU/DIPEA or DIC/Oxyma coupling works well.

Pathway B: Unprotected Synthesis (Fmoc-L-Hyp-OH)

Use Case: "Proline Editing," post-synthetic functionalization (e.g., glycosylation, stapling), or cost reduction in large-scale collagen mimetic production.

-

Risk: O-Acylation . The free hydroxyl can act as a nucleophile, attacking the activated carboxyl of the next incoming amino acid, creating a branched ester linkage (depsipeptide) instead of a linear peptide.

-

Mitigation Strategy:

-

No Base: Avoid strong bases during coupling to reduce the nucleophilicity of the hydroxyl.

-

Order of Addition: Pre-activate the incoming amino acid before adding it to the resin-bound Hyp.

-

Experimental Workflow: Preventing Aggregation

Collagen-like peptides (Pro-Hyp-Gly)

Figure 2: Decision tree for handling Fmoc-L-Hyp-OH in SPPS, highlighting the critical divergence for unprotected derivatives.

Part 3: Experimental Protocols for Validation

Protocol: CD Spectroscopy for Triple Helix Stability

To validate that the inclusion of Hyp has correctly folded the peptide into a polyproline II (PPII) or triple helical structure, Circular Dichroism (CD) is the gold standard.

Reagents:

-

Peptide sample (0.1 – 0.5 mg/mL) in Phosphate Buffered Saline (PBS), pH 7.4.

-

Quartz cuvette (1 mm path length).

Step-by-Step:

-

Thermal Equilibration: Incubate the peptide solution at 4°C for >24 hours prior to measurement. Collagen triple helices have slow folding kinetics.

-

Wavelength Scan: Set CD spectrometer (e.g., Jasco J-815) to scan 190 nm – 260 nm at 4°C.

-

Signature Signal: Look for a positive maximum at 225 nm and a negative minimum at ~198 nm .[1] This inverted signal (compared to alpha-helices) confirms PPII/Triple Helix structure.

-

-

Thermal Denaturation (Melting Curve):

-

Monitor ellipticity at 225 nm .

-

Ramp temperature from 5°C to 80°C at a rate of 10°C/hour (slow ramping is critical for equilibrium).

-

Data Analysis: Plot Fraction Folded vs. Temperature. The inflection point is the

. -

Validation: A sharp, cooperative transition indicates a stable triple helix. A linear decrease suggests random coil or non-specific aggregation.

-

Protocol: Assessing Hydrophobicity via HPLC Retention

Since calculated LogP values are estimates, an experimental "Chromatographic Hydrophobicity Index" (CHI) is more reliable for drug development.

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 5 µm, 300 Å.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% to 60% B over 30 minutes.

-

Standardization: Run a mixture of Fmoc-Pro-OH and Fmoc-Hyp-OH.

-

Expected Result: Fmoc-Hyp-OH will elute earlier than Fmoc-Pro-OH due to the hydrophilic -OH group.

-

Troubleshooting: If Fmoc-Hyp-OH shows peak tailing, it indicates interaction with free silanols; add 10-20 mM Ammonium Acetate to the mobile phase.

-

Part 4: References

-

Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Biophysical Journal. [Link]

-

Stereoelectronic effects on polyproline conformation. Protein Science. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]

-

Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure. The Journal of Physical Chemistry B. [Link]

-

Circular Dichroism Spectroscopy of Collagen Fibrillogenesis. Biophysical Journal. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Standard Protocol for Coupling Fmoc-L-Hyp-OH in SPPS

Introduction

Fmoc-L-hydroxyproline (Fmoc-L-Hyp-OH) is a critical building block in Solid-Phase Peptide Synthesis (SPPS) for the creation of peptides with unique structural and functional properties. As a derivative of proline, hydroxyproline is a major component of collagen and its incorporation into synthetic peptides can impart significant conformational stability, influence protein-protein interactions, and enhance biological activity.

The coupling of Fmoc-L-Hyp-OH, however, requires careful consideration due to its inherent structural features: the sterically hindered secondary amine characteristic of prolines and the secondary hydroxyl group on the pyrrolidine ring. This guide provides a comprehensive overview of the chemistry, recommended protocols, and troubleshooting strategies to ensure the successful and high-fidelity incorporation of Fmoc-L-Hyp-OH into synthetic peptides.

The Central Question: Protection of the Hydroxyl Side Chain

A primary consideration when using Fmoc-L-Hyp-OH is the strategy regarding its side-chain hydroxyl group. Historically, protecting groups were considered mandatory for all reactive side chains. However, modern peptide synthesis often employs more streamlined and efficient "minimal protection" strategies.

The Conventional Approach: Side-Chain Protection

The traditional methodology involves protecting the hydroxyl group as a tert-butyl (tBu) ether (Fmoc-L-Hyp(tBu)-OH). The rationale for this approach is to eliminate any possibility of side reactions, primarily O-acylation.[1] In this scenario, the hydroxyl group could potentially compete as a nucleophile with the N-terminal amine of the growing peptide chain, leading to the formation of an ester linkage and a branched peptide byproduct.[1] For long or complex peptide sequences, using fully protected amino acids is often seen as a way to minimize the risk of accumulating side products.[1] The tBu group is advantageous as it is stable to the basic conditions used for Fmoc removal and is cleaved simultaneously with other acid-labile side-chain protecting groups during the final trifluoroacetic acid (TFA) cleavage step.[2][3][4]

The Modern Approach: Minimal Protection Strategy

Current research and green chemistry initiatives favor a "minimal protection" strategy, where Fmoc-L-Hyp-OH is used with its hydroxyl group unprotected.[5][6] This approach is predicated on the understanding that the secondary hydroxyl group of hydroxyproline is a relatively weak nucleophile and generally does not react during the coupling step under standard Fmoc-SPPS conditions.[5]

Advantages of the Minimal Protection Strategy:

-

Enhanced Atom Economy: Omitting the tBu protecting group improves the overall atom economy of the synthesis process.[5][6]

-

Greener Synthesis: This strategy avoids the use of additional reagents for protection and can reduce the reliance on strong acids like TFA if other residues in the sequence also lack acid-labile protecting groups.[5][6]

-

Cost-Effectiveness: Using the unprotected form of the amino acid can be more economical.

While this approach is highly effective for most sequences, it is crucial to employ highly efficient coupling reagents and optimized conditions to ensure the rate of N-acylation far exceeds any potential for O-acylation.

Core Challenges in Fmoc-L-Hyp-OH Coupling

Successful incorporation of hydroxyproline requires mitigating two primary challenges:

-

Steric Hindrance: Like proline, hydroxyproline is a secondary amino acid. Its rigid pyrrolidine ring structure sterically hinders the α-amino group, which can lead to slower reaction kinetics and incomplete coupling compared to primary amino acids.[7][8]

-

Diketopiperazine (DKP) Formation: When coupling the second amino acid onto an N-terminal hydroxyproline, the sequence is susceptible to DKP formation. The deprotected secondary amine of Hyp can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[9][10] Using sterically hindered resins like 2-chlorotrityl chloride can suppress this side reaction.[9]

Recommended Reagents and Protocols

To overcome the challenges associated with Fmoc-L-Hyp-OH, the selection of an appropriate coupling strategy is paramount. Fast and efficient coupling is the best defense against potential side reactions.

Coupling Reagents: A Comparative Overview

Onium salt-based coupling reagents are strongly recommended for hindered amino acids like hydroxyproline due to their ability to form highly reactive activated esters, leading to rapid coupling rates.[10][11]

| Reagent Class | Reagent Name | Base | Equivalents (AA:Reagent:Base) | Key Characteristics & Recommendations |

| Aminium/Uronium | HATU, HBTU, HCTU | DIEA or 2,4,6-Collidine | 3-5 : 2.9-4.9 : 6-10 | Gold Standard. Highly efficient for sterically hindered couplings. HATU is often preferred for the most difficult sequences.[7][11][12] Using 2,4,6-Collidine instead of DIEA can reduce potential racemization.[13] |

| Aminium/Uronium | COMU | DIEA or 2,4,6-Collidine | 3-5 : 2.9-4.9 : 6-10 | Excellent coupling efficiency with superior suppression of racemization compared to HBTU/HOBt-based reagents.[13] |

| Carbodiimide | DIC / OxymaPure® | (None required for activation) | 3-5 : 3-5 : 3-5 | A powerful, cost-effective, and low-racemization alternative. Oxyma is a superior additive to HOBt.[14] |

Experimental Workflows

The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjust reagent quantities proportionally for different scales.

Diagram: General SPPS Workflow for Fmoc-L-Hyp-OH Coupling

Caption: Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: High-Efficiency Coupling with HATU/DIEA (Recommended Standard)

This protocol is robust and highly recommended for ensuring complete coupling of Fmoc-L-Hyp-OH.

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin (0.1 mmol) in peptide-grade DMF (5 mL) for 20-30 minutes, then drain the solvent.

-

Activation Solution Preparation: In a separate vial, dissolve Fmoc-L-Hyp-OH (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 eq.) to the mixture and vortex for 1 minute.

-

Coupling Reaction: Immediately add the activation solution to the prepared resin. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

-

Monitoring (Crucial): Perform a qualitative test to check for the absence of free secondary amines. The standard Kaiser test will not work for hydroxyproline.

-

Isatin Test: A positive result (blue bead color) indicates incomplete coupling.

-

Chloranil Test: A positive result (blue/green bead color) indicates free amine.

-

Protocol 2: Alternative Coupling with DIC/OxymaPure®

This is an effective and economical alternative to onium salt reagents.

-

Resin Preparation: Follow Step 1 from Protocol 1.

-

Coupling Reaction:

-

In a separate vial, dissolve Fmoc-L-Hyp-OH (0.3 mmol, 3 eq.) and OxymaPure® (0.3 mmol, 3 eq.) in 2 mL of DMF.

-

Add this solution to the resin.

-

Immediately add Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq.) to the resin slurry.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

Washing and Monitoring: Follow Steps 4 and 5 from Protocol 1.

Diagram: Activation of Fmoc-L-Hyp-OH with HATU

Caption: Activation pathway of Fmoc-L-Hyp-OH using HATU and DIEA.

Troubleshooting Common Issues

| Problem | Probable Cause | Recommended Solution |

| Incomplete Coupling (Positive Isatin/Chloranil test) | Steric hindrance of Hyp; Peptide aggregation on resin. | Perform a double coupling: Repeat the coupling step with a fresh solution of activated amino acid for another 1-2 hours.[8] Consider increasing coupling time or using microwave-assisted SPPS to enhance reaction kinetics.[7][9] |

| Low Yield / Deletion Sequences | Incomplete coupling in the previous cycle; Aggregation blocking reactive sites. | Ensure robust coupling conditions for every cycle. If aggregation is suspected, switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts.[9] |

| Racemization | Prolonged activation time; Use of excess or inappropriate base. | Use a racemization-suppressing reagent like COMU or substitute DIEA with 2,4,6-collidine.[13] Avoid unnecessarily long pre-activation times. |

Conclusion

The successful incorporation of Fmoc-L-Hyp-OH is readily achievable with a well-defined strategy. While the traditional approach of using a tBu-protected side chain remains a valid and safe option, modern minimal protection strategies offer a more efficient and greener alternative without significantly compromising peptide quality. The cornerstone of a successful coupling lies in the use of potent onium salt activators, such as HATU, or effective carbodiimide/additive combinations like DIC/Oxyma. These reagents ensure rapid acylation, effectively mitigating the challenges of steric hindrance and minimizing potential side reactions. By implementing the robust protocols and monitoring techniques outlined in this guide, researchers can confidently incorporate hydroxyproline to synthesize complex and functionally diverse peptides.

References

- Minimal Protection Strategies for SPPS - DriveHQ. (n.d.).

- Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014, February 18). ResearchGate.

- Minimal Protection Group Strategies for SPPS. (2023, April 14). CPC Scientific.

- Application Notes and Protocols for Fmoc-Arg(Pbf)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). (n.d.). BenchChem.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.

- SYNTHESIS NOTES. (n.d.). Aapptec Peptides.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Laboratory, UC Irvine.

- Verdine, G. L., & Hilinski, G. J. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society.

- Optimizing Coupling Efficiency of Fmoc-Pro-OH-¹³C₅,¹⁵N: A Technical Support Resource. (n.d.). BenchChem.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Boc Sciences.

- Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. (2024, November 28). Chemistry Today.

- SPPS Tips For Success Handout. (n.d.). Mesa Labs.

- Fmoc Amino Acids for SPPS. (2024, June 14). AltaBioscience.

- Collins, J. M., & Porter, K. A. (2017). Advances in Fmoc solid-phase peptide synthesis. Peptide Science.

- Application Notes and Protocols for the Coupling of Fmoc-Pro-Pro-OH. (n.d.). BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. drivehq.com [drivehq.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. mesalabs.com [mesalabs.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the synthesis of collagen-related peptides (CRPs) utilizing Fmoc-L-Hydroxyproline (Fmoc-L-Hyp-OH). Collagen, the most abundant protein in mammals, derives its unique triple-helical stability primarily from the post-translational modification of proline to 4-hydroxyproline.[1][2][3][4] The ability to synthetically incorporate hydroxyproline into peptide sequences is therefore critical for developing novel biomaterials, therapeutic agents, and research tools that mimic or modulate collagen's structure and function. This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind protocol choices, offering strategies to overcome common synthetic challenges, and establishing a self-validating workflow from resin preparation to final peptide characterization.

The Structural Imperative of Hydroxyproline in Collagen

The stability of the collagen triple helix is intrinsically linked to the presence of (2S, 4R)-4-hydroxyproline (Hyp). Each of the three polypeptide alpha-chains of collagen adopts a left-handed polyproline II-type helix, which then intertwines to form a right-handed superhelix.[3] This structure is critically stabilized by the stereoelectronic effects of the hydroxyl group on the pyrrolidine ring of Hyp, which preorganizes the residue into a Cγ-exo pucker. This conformation is optimal for maintaining the precise dihedral angles required for the triple helix.[1][4] The hydroxyl group also participates in a crucial, water-mediated hydrogen bonding network that further reinforces the helical assembly.[2][4][5] Consequently, the direct and stereospecific incorporation of Fmoc-L-Hyp-OH during solid-phase peptide synthesis (SPPS) is the most efficient method to generate CRPs with native-like stability and conformation.

Foundational Principles of Fmoc-SPPS for Hydroxyproline-Containing Peptides

The Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy is the method of choice for preparing CRPs due to its mild deprotection conditions, which are compatible with the sensitive hydroxyl group of hydroxyproline and other complex side-chain modifications.[6][7] The core of the strategy relies on the orthogonality of the base-labile Fmoc protecting group for the α-amine and the acid-labile protecting groups for the amino acid side chains.[][9]

For the synthesis of CRPs, the hydroxyl group of Fmoc-L-Hyp-OH is typically protected with a tert-butyl (tBu) group (i.e., Fmoc-L-Hyp(tBu)-OH). This is a critical choice driven by the following factors:

-

Orthogonality: The tBu ether is stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc removal, ensuring the hydroxyl group remains protected throughout chain elongation.[7]

-

Acid Lability: The tBu group is efficiently cleaved under strongly acidic conditions (e.g., high-concentration trifluoroacetic acid (TFA)) during the final cleavage of the peptide from the resin.[10]

The general workflow for incorporating a Fmoc-L-Hyp(tBu)-OH residue is depicted below.

Figure 1: General workflow for the incorporation of Fmoc-L-Hyp(tBu)-OH in Fmoc-SPPS.

Detailed Protocols: From Resin to Purified Peptide

This section provides a step-by-step protocol for the manual synthesis of a model collagen-related peptide. The principles are directly translatable to automated synthesizers.

Materials and Reagents

| Reagent/Material | Recommended Grade/Supplier |

| Rink Amide or Wang Resin | 100-200 mesh, ~0.5-1.0 mmol/g substitution |

| Fmoc-L-Hyp(tBu)-OH | High purity (>99%) |

| Other Fmoc-amino acids (with side-chain protection) | e.g., Fmoc-Pro-OH, Fmoc-Gly-OH |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |

| Piperidine | Reagent grade |

| HATU | >98% purity |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |

| Dichloromethane (DCM) | Reagent grade |

| Trifluoroacetic Acid (TFA) | Reagent grade, >99% |

| Triisopropylsilane (TIS) | >98% purity |

| Diethyl ether | Anhydrous |

| Acetonitrile (ACN) | HPLC grade |

| Water | Deionized, 18 MΩ·cm |

Protocol 1: Solid-Phase Peptide Synthesis

This protocol outlines the synthesis on a 0.1 mmol scale. All steps are performed at room temperature unless otherwise specified.

-

Resin Preparation:

-

Place 200 mg of Rink Amide resin (0.5 mmol/g) in a fritted reaction vessel.

-

Swell the resin in DMF (5 mL) for 1 hour with gentle agitation. Drain the DMF.

-

-

Initial Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes. This two-step deprotection ensures complete removal of the initial Fmoc group.[11]

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling Cycle (Example: Fmoc-L-Hyp(tBu)-OH):

-

Activation: In a separate vial, dissolve Fmoc-L-Hyp(tBu)-OH (4 eq., 0.4 mmol, ~187 mg), HATU (3.9 eq., 0.39 mmol, ~148 mg) in DMF (2 mL). Add DIPEA (8 eq., 0.8 mmol, ~140 µL). Vortex briefly.

-

Causality: HATU is chosen as the coupling reagent due to its high efficiency, especially for sterically hindered amino acids like Hyp.[12][13][14] It forms a highly reactive OAt-active ester, which minimizes racemization. A slight excess of reagents ensures the coupling reaction drives to completion.

-

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step with fresh reagents.

-

Washing: Once coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 x 5 mL).

-

-

Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired sequence.

-

Protocol 2: Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tert-butyl group from hydroxyproline.

-

Final Fmoc Removal: After the final coupling cycle, perform the Fmoc deprotection as described in Protocol 1, step 2.

-

Resin Washing and Drying: Wash the peptidyl-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

-

Cleavage Cocktail Preparation:

-

Prepare "Reagent B": 88% TFA, 5% Phenol, 5% Water, 2% TIS (v/v/v/v).

-

Causality: This is a robust, low-odor cleavage cocktail.[4][15] TFA is the strong acid for cleavage. Water and TIS act as carbocation scavengers. TIS is particularly effective at scavenging the tert-butyl cations generated from the deprotection of Hyp(tBu), preventing re-attachment to sensitive residues like Tryptophan (if present).[10][16] Phenol is another effective scavenger.

-

-

-

Cleavage Reaction:

-

Add the cleavage cocktail (5 mL) to the dried resin in the reaction vessel.

-

Agitate gently at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate into a 50 mL centrifuge tube containing ~40 mL of cold diethyl ether.

-

A white precipitate of the crude peptide should form immediately.

-

Centrifuge the mixture (e.g., 3000 x g for 5 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.

-

Dry the crude peptide pellet under a stream of nitrogen.

-

Protocol 3: Peptide Purification and Characterization

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).

-

Collect fractions corresponding to the major peak.

-

-

Characterization (Self-Validation):

-

Purity Analysis: Analyze the purified fractions by analytical RP-HPLC to confirm purity (>95% is typically desired).

-

Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS). The observed mass should match the calculated theoretical mass of the desired peptide sequence.[17][18][19]

-

Troubleshooting and Advanced Considerations

Diketopiperazine (DKP) Formation

A primary challenge, particularly when Proline or Hydroxyproline is the second or third residue in the sequence, is the formation of a stable six-membered diketopiperazine ring. This side reaction results in the cleavage of the dipeptide from the resin and terminates chain elongation.[1][2][3][20][21]

Figure 2: Mechanism of Diketopiperazine (DKP) formation.

Mitigation Strategies:

-

Use 2-Chlorotrityl Chloride Resin: The steric bulk of this resin linker significantly hinders the intramolecular cyclization required for DKP formation.[3][21]

-

Couple Pre-formed Dipeptides: Instead of coupling Fmoc-Hyp-OH to a resin-bound amino acid, use a pre-synthesized Fmoc-Gly-Hyp-OH dipeptide (if applicable to the sequence). This bypasses the vulnerable dipeptide stage on the resin.[3]

-

Modified Deprotection: For highly susceptible sequences, using a milder Fmoc-removal cocktail such as 2% DBU/5% piperazine in NMP can drastically reduce DKP formation compared to standard piperidine/DMF.[22]

Racemization

While less common for proline and its derivatives compared to other amino acids due to the rigid pyrrolidine ring, racemization can still occur, particularly with certain activation methods.[23][24]

Mitigation Strategies:

-

Avoid Carbodiimides with HOBt: The combination of carbodiimides (like DIC) with HOBt in DMF has been shown to increase the risk of racemization for proline residues.[23][24]

-

Use Uronium/Aminium Reagents: Reagents like HATU and HCTU are preferred as they generally lead to lower levels of racemization.[14][24]

Conclusion

The synthesis of collagen-related peptides containing hydroxyproline is a powerful tool for advancing our understanding of collagen biology and for the development of new biomaterials and therapeutics. The use of Fmoc-L-Hyp(tBu)-OH within a well-controlled Fmoc-SPPS framework, as detailed in these protocols, provides a reliable and efficient pathway to high-purity CRPs. By understanding the chemical principles behind each step—from the choice of protecting groups and coupling reagents to the composition of the final cleavage cocktail—researchers can troubleshoot effectively and ensure the synthesis of well-defined, structurally sound peptides that accurately mimic their natural counterparts. The self-validating nature of the workflow, culminating in rigorous HPLC and mass spectrometry analysis, is essential for ensuring the scientific integrity of the final product.

References

- Jenkins, C. L., Bretscher, L. E., Guzei, I. A., & Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. University of Wisconsin-Madison.

-

Wikipedia. (n.d.). Hydroxyproline. [Link]

-

Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

-

Kishimoto, T., Morihara, Y., Osanai, M., Ogata, S., Kamitakahara, M., Ohtsuki, C., & Tanihara, M. (2005). Synthesis of poly(Pro-Hyp-Gly)(n) by direct poly-condensation of (Pro-Hyp-Gly)(n), where n=1, 5, and 10, and stability of the triple-helical structure. Biopolymers, 79(3), 163-72. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Yajima, H., Fujii, N., Akaji, K., & Kuno, S. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(3-4), 343-8. [Link]

-

Gouriye, T., Giraud, M., & D’Hondt, M. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015-12020. [Link]

-

CDN Isotopes. (n.d.). Cleavage Cocktail Selection. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Sakakibara, S., Inouye, K., Shudo, K., Kishida, Y., Kobayashi, Y., & Prockop, D. J. (1973). Synthesis of (Pro-Hyp-Gly)n of defined molecular weights. Evidence for the stabilization of collagen triple helix by hydroxypyroline. Biochimica et Biophysica Acta (BBA) - Protein Structure, 303(1), 198-202. [Link]

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Wang, R., & Li, L. (2010). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 601, 133-146. [Link]

-

Li, Y., et al. (2025). Structural and functional analysis of a homotrimeric collagen peptide. Frontiers in Bioengineering and Biotechnology. [Link]

-

Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

-

Konig, S., et al. (2018). Biosynthesis and racemization of proline and hydroxyprolines. ResearchGate. [Link]

-

Roy, S., et al. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). RSC.org. [Link]

-

Wikipedia. (n.d.). Glycyl-prolyl-hydroxyproline. [Link]

-

Wang, R., & Li, L. (2010). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

-

Shigemura, Y., et al. (2018). Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing. Frontiers in Cell and Developmental Biology. [Link]

-

ResolveMass Laboratories Inc. (2025). Advancements in Synthetic Peptide Characterization Technologies. [Link]

-

Brodsky, B., & Ramshaw, J. A. (2004). The peptides acetyl-(Gly-3(S)Hyp-4(R)Hyp)10-NH2 and acetyl-(Gly-Pro-3(S)Hyp)10-NH2 do not form a collagen triple helix. Journal of Biological Chemistry, 279(1), 1051-1055. [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. [Link]

-

Wu, G. (2020). Kinetic parameters of Proline racemization and Hydroxyproline... ResearchGate. [Link]

Sources

- 1. peptidechemistry.org [peptidechemistry.org]